molecular formula C12H18N2O3 B13212374 2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide

2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide

Cat. No.: B13212374
M. Wt: 238.28 g/mol
InChI Key: AHJQEAMVADACDZ-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide is an organic compound with the molecular formula C12H18N2O3 It is a derivative of acetamide and contains both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide typically involves the reaction of 2-methoxyphenol with formaldehyde and dimethylamine. The process can be summarized as follows:

    Step 1: 2-methoxyphenol reacts with formaldehyde in the presence of a base to form 2-(hydroxymethyl)-2-methoxyphenol.

    Step 2: The intermediate product is then reacted with dimethylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitroso compounds, secondary amines, and substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Chlorophenyl)aminomethyl]-6-methoxyphenol
  • 2-[4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

2-[4-(Aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and amine groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide

InChI

InChI=1S/C12H18N2O3/c1-14(2)12(15)8-17-10-5-4-9(7-13)6-11(10)16-3/h4-6H,7-8,13H2,1-3H3

InChI Key

AHJQEAMVADACDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)CN)OC

Origin of Product

United States

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